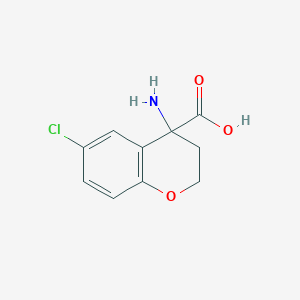

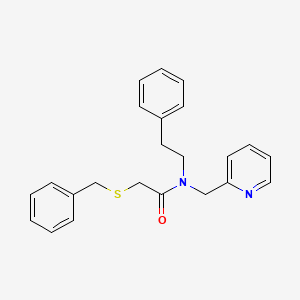

![molecular formula C17H16ClF3N4S B2724385 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carbothioamide CAS No. 260442-65-7](/img/structure/B2724385.png)

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carbothioamide” is a complex organic compound. It contains a trifluoromethylpyridine (TFMP) group, which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in TFMP is thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Aplicaciones Científicas De Investigación

Pharmacological Activity

- Carbothioamide derivatives have been synthesized and investigated for their anti-inflammatory, analgesic, ulcerogenic, lipid peroxidation, antibacterial, and antifungal activities. Certain synthesized compounds demonstrated potent anti-inflammatory activity with minimal ulcerogenic effects and lipid peroxidation, compared to standard drugs like ibuprofen and flurbiprofen. Additionally, some compounds exhibited moderate antimicrobial activity against tested bacterial and fungal strains (Hussain & Kaushik, 2015).

Antimicrobial Activities

- The synthesis of eperezolid-like molecules, which included carbothioamide derivatives, was undertaken to evaluate their antimicrobial activities. All synthesized compounds revealed high anti-Mycobacterium smegmatis activity (Yolal et al., 2012).

- Another study synthesized morpholine derivatives containing an azole nucleus, including carbothioamide, and evaluated their antimicrobial and antiurease activities. Some compounds were active against M. smegmatis and showed activity toward C. albicans and S. cerevisiae at high concentrations (Bektaş et al., 2012).

Analytical Applications

- Compounds with the carbothioamide moiety have been synthesized as derivatization reagents in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS) for carboxylic acids. These reagents enhanced the electrospray ionization response of analytes and were suitable for MS/MS detection, showcasing their utility in analytical chemistry (Inoda et al., 2011).

Environmental Applications

- A novel thioamide derivative was synthesized and successfully applied for the preconcentration of various metal ions in water, blood, and urine samples prior to their determination by graphite furnace atomic absorption spectroscopy (GFAAS). This application demonstrates the compound's potential in environmental monitoring and analysis (Hassanien et al., 2011).

Mecanismo De Acción

Target of Action

The primary target of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carbothioamide, also known as Maybridge1_007989, is bacterial phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

Maybridge1_007989 exhibits submicromolar inhibition of bacterial Sfp-PPTase . This means it binds to the Sfp-PPTase enzyme and inhibits its activity, thereby preventing the post-translational modification that is essential for bacterial cell viability and virulence .

Biochemical Pathways

The inhibition of Sfp-PPTase by Maybridge1_007989 affects the biochemical pathways related to bacterial cell viability and virulence . By inhibiting Sfp-PPTase, Maybridge1_007989 attenuates the production of an Sfp-PPTase-dependent metabolite .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of Maybridge1_007989, as well as its in vivo pharmacokinetic profiles, have been highlighted in research . These properties impact the bioavailability of Maybridge1_007989, which is crucial for its effectiveness as a small-molecule inhibitor .

Result of Action

The molecular and cellular effects of Maybridge1_007989’s action include the attenuation of secondary metabolism and thwarting of bacterial growth . It has been found to possess antibacterial activity in the absence of a rapid cytotoxic response in human cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Maybridge1_007989. For instance, chemical genetic studies have implicated efflux as a mechanism for resistance in Escherichia coli . This suggests that the bacterial environment and its specific characteristics can influence the effectiveness of Maybridge1_007989.

Análisis Bioquímico

Biochemical Properties

Maybridge1_007989 exhibits submicromolar inhibition of bacterial Sfp-PPTase, an enzyme that catalyzes a post-translational modification essential to bacterial cell viability and virulence . It does not show any activity toward the human orthologue .

Cellular Effects

In human cells, Maybridge1_007989 possesses antibacterial activity in the absence of a rapid cytotoxic response . It has been found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .

Molecular Mechanism

The molecular mechanism of Maybridge1_007989 involves the inhibition of bacterial Sfp-PPTase . This results in the attenuation of secondary metabolism and thwarts bacterial growth .

Temporal Effects in Laboratory Settings

Over time, Maybridge1_007989 has been observed to maintain its inhibitory effects on bacterial Sfp-PPTase

Propiedades

IUPAC Name |

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClF3N4S/c18-14-10-12(17(19,20)21)11-22-15(14)24-6-8-25(9-7-24)16(26)23-13-4-2-1-3-5-13/h1-5,10-11H,6-9H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVZCOSXHTWWON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=S)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClF3N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

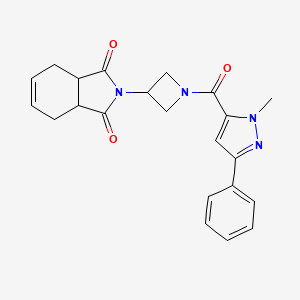

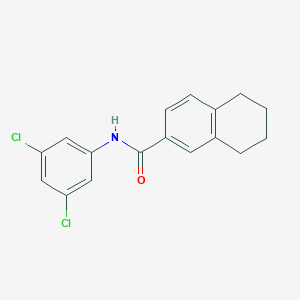

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2724304.png)

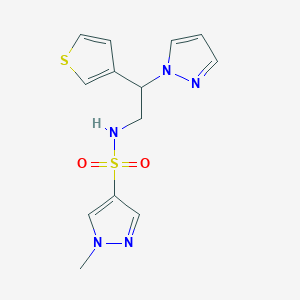

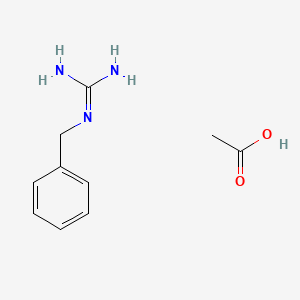

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2724305.png)

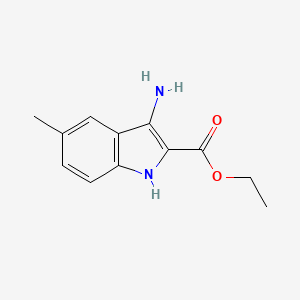

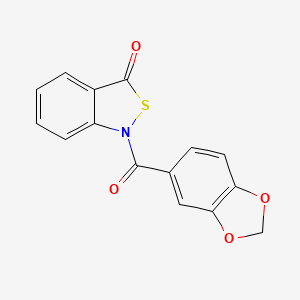

![2-[(3-methoxybenzyl)sulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2724311.png)

methanone](/img/structure/B2724314.png)

![4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)benzamide](/img/structure/B2724320.png)

![N-allyl-1-{4-[(4-fluorobenzoyl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2724324.png)